![molecular formula C18H16N6O B14076657 3-(4-methoxyphenyl)-7-methyl-N-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-5-amine](/img/structure/B14076657.png)
3-(4-methoxyphenyl)-7-methyl-N-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-5-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(4-methoxyphenyl)-7-methyl-N-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-5-amine is a compound belonging to the class of triazolo-pyrimidine derivatives. These compounds are known for their diverse biological activities, including antiviral, anticancer, antioxidant, and antimicrobial properties . The unique structure of this compound makes it a subject of interest in various fields of scientific research.
Vorbereitungsmethoden
The synthesis of 3-(4-methoxyphenyl)-7-methyl-N-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-5-amine typically involves the following steps :
Starting Materials: The synthesis begins with the appropriate substituted aniline and aldehyde.
Cyclization: The key step involves the cyclization reaction to form the triazolo-pyrimidine core. This is usually achieved through a series of condensation reactions.
Reaction Conditions: The reactions are typically carried out under reflux conditions in the presence of a suitable catalyst, such as p-toluenesulfonic acid.
Purification: The final product is purified using techniques like recrystallization or column chromatography.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring higher yields and purity.
Analyse Chemischer Reaktionen
3-(4-methoxyphenyl)-7-methyl-N-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-5-amine undergoes various chemical reactions, including :
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the methoxy group can be replaced by other nucleophiles under suitable conditions.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, ethanol, and catalysts like palladium on carbon. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
3-(4-methoxyphenyl)-7-methyl-N-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-5-amine has several scientific research applications :
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound has shown potential as a neuroprotective and anti-neuroinflammatory agent, making it a candidate for studying neurodegenerative diseases.
Medicine: It has been evaluated for its anticancer properties, showing activity against various cancer cell lines.
Industry: The compound’s antimicrobial properties make it useful in developing new antimicrobial agents.
Wirkmechanismus
The mechanism of action of 3-(4-methoxyphenyl)-7-methyl-N-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-5-amine involves several molecular targets and pathways :
Neuroprotection: The compound inhibits endoplasmic reticulum stress and apoptosis, providing neuroprotection.
Anti-inflammatory: It inhibits the NF-kB inflammatory pathway, reducing the production of pro-inflammatory cytokines.
Anticancer: The compound induces apoptosis in cancer cells by interacting with specific proteins involved in cell cycle regulation.
Vergleich Mit ähnlichen Verbindungen
3-(4-methoxyphenyl)-7-methyl-N-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-5-amine can be compared with other triazolo-pyrimidine derivatives :
1H-1,2,3-Triazolo[4,5-d]pyrimidin-7-amine: Similar structure but different substituents, leading to variations in biological activity.
2-(Methylsulfanyl)[1,2,4]triazolo[1,5-a]pyrimidin-7-amine: Contains a sulfur atom, which can alter its chemical reactivity and biological properties.
N,N-Diethyl-5-methyl[1,2,4]triazolo[1,5-a]pyrimidin-7-amine: Different alkyl groups, affecting its pharmacokinetic properties.
The uniqueness of this compound lies in its specific substituents, which confer distinct biological activities and potential therapeutic applications.
Eigenschaften
Molekularformel |
C18H16N6O |
|---|---|
Molekulargewicht |
332.4 g/mol |
IUPAC-Name |
3-(4-methoxyphenyl)-7-methyl-N-phenyltriazolo[4,5-d]pyrimidin-5-amine |
InChI |
InChI=1S/C18H16N6O/c1-12-16-17(21-18(19-12)20-13-6-4-3-5-7-13)24(23-22-16)14-8-10-15(25-2)11-9-14/h3-11H,1-2H3,(H,19,20,21) |
InChI-Schlüssel |
YGUKOFJKABBBTL-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C2C(=NC(=N1)NC3=CC=CC=C3)N(N=N2)C4=CC=C(C=C4)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



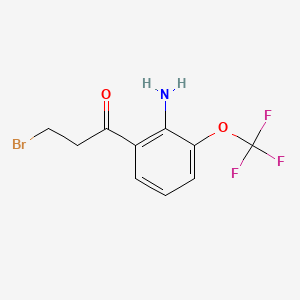
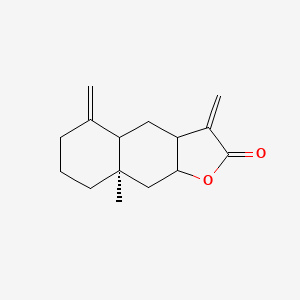
![2-(4-fluorophenyl)-N'-{(Z)-[4-(propan-2-yl)phenyl]methylidene}acetohydrazide](/img/structure/B14076609.png)
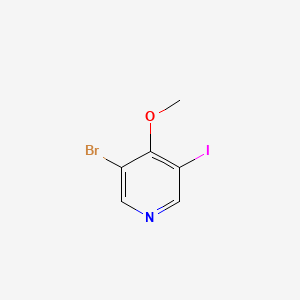
![7-Bromobenzo[h]quinoline](/img/structure/B14076612.png)
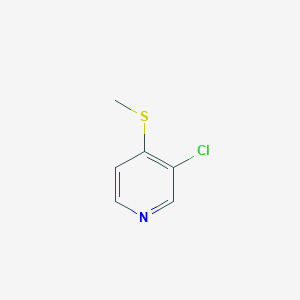
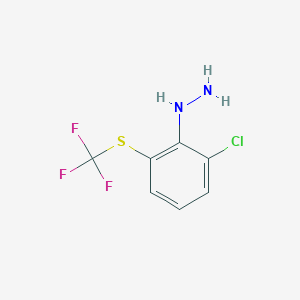
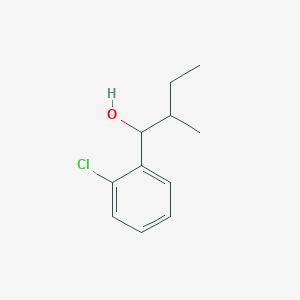
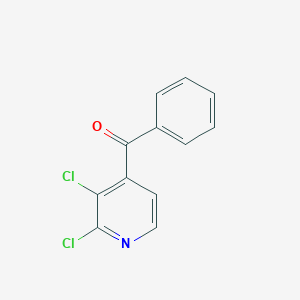
![4-bromo-3-(trifluoromethyl)-1H-pyrazolo[3,4-c]pyridine](/img/structure/B14076634.png)
![(2R,3R)-3-{[(tert-butoxy)carbonyl]amino}-2-hydroxy-3-(naphthalen-1-yl)propanoic acid](/img/structure/B14076642.png)


